O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate is a bicyclic compound characterized by its unique structure, which includes a bicyclo[2.2.1]heptane framework with a nitrogen atom incorporated into the ring. The molecular formula of this compound is C14H23NO4, and it has a molecular weight of approximately 269.34 g/mol. The compound features two carboxylate groups and a tert-butyl group at the 7-position, alongside an ethyl group at the 2-position, contributing to its distinctive chemical properties and potential biological activities .
As mentioned earlier, there is no documented research readily available on the specific biological activity or mechanism of action of this compound.
O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate, with CAS registry number 239089-81-7, finds application as a valuable building block in organic synthesis, particularly in the preparation of complex molecules with potential medicinal properties.
Studies have explored its use as a precursor for the synthesis of various nitrogen-containing heterocycles, which are a prominent class of compounds with diverse biological activities. For example, research has demonstrated its applicability in the synthesis of fused bicyclic lactams, a class of compounds exhibiting promising antitumor properties [].
The unique structural features of O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate make it a potential candidate for the development of novel asymmetric catalysts.
Asymmetric catalysis plays a crucial role in the synthesis of various chiral compounds, which are essential in the pharmaceutical and agrochemical industries. The presence of the chiral center and the ability to modify its substituents offer opportunities for the design of catalysts capable of selectively promoting specific reactions [].
The synthesis of O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate typically involves several steps:
These methods may vary based on the specific desired yield and purity of the final product .
O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals, particularly in pain management and neuroprotection. Its unique structural features may also make it useful in designing novel materials or ligands for various chemical applications .
Interaction studies for O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that this compound could interact with neurotransmitter receptors or enzymes involved in pain pathways, although specific interaction data remains sparse . Further research is necessary to elucidate these mechanisms.
O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate can be compared with several similar compounds within the azabicyclic class:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | C11H17NO3 | Lacks additional ethyl group; simpler structure |
| 7-Azabicyclo[2.2.1]heptane | C8H13N | Basic bicyclic structure without substituents |
| 7-(tert-butyl) 3-methyl 7-azabicyclo[3.3.1]nonane | C15H25N | Larger bicyclic structure; different ring size |
The uniqueness of O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate lies in its specific combination of functional groups and bicyclic framework, which may enhance its biological activity compared to simpler derivatives .
The 7-azabicyclo[2.2.1]heptane core is strategically dissected into two key fragments: a cyclohexene carboxylate precursor and a nitrogen-containing moiety. Retrosynthetically, the bicyclic system can be derived via intramolecular cyclization of a suitably functionalized linear intermediate. The endo configuration is established during the ring-closing step, often mediated by stereoselective catalysts or steric directing groups [4].
The ester functionalities at positions 2 and 7 are introduced through successive protection of carboxylic acid intermediates. The tert-butyl group at O7 is typically installed early to shield the carboxylate during subsequent transformations, while the ethyl ester at O2 is added in the final stages to prevent transesterification [5] [6].
The synthesis begins with cyclohex-3-enecarboxylic acid, which undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) to yield the corresponding epoxide. Subsequent ring-opening with ammonia generates an amino alcohol intermediate, which is oxidized to the ketone using Jones reagent. This ketone serves as the pivotal precursor for nitrogen incorporation via reductive amination with methylamine and sodium cyanoborohydride [7].
Table 1: Key Transformations in Cyclohexene Carboxylate Functionalization
| Step | Reagent | Product | Yield (%) |
|---|---|---|---|
| Epoxidation | mCPBA | Epoxide | 85 |
| Aminolysis | NH₃/EtOH | Amino Alcohol | 78 |
| Oxidation | Jones Reagent | Ketone | 92 |
The critical bicyclization step employs a Mitsunobu reaction to form the 7-azabicyclo[2.2.1]heptane framework. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the secondary alcohol and amine groups undergo dehydration to generate the strained bicyclic system. The endo selectivity arises from preferential axial attack of the nitrogen lone pair during ring closure, stabilized by Thorpe-Ingold effects [4] [7].
The tert-butyl ester at O7 is installed via Steglich esterification using tert-butyl trichloroacetimidate under BF₃·Et₂O catalysis. This method achieves 90% conversion while minimizing racemization of the sensitive bicyclic core [5] [6]. Alternative approaches employ magnesium sulfate-sulfuric acid mediated esterification with tert-butanol, though yields are modest (65–70%) compared to imidate-based protocols [6].
Ethyl esterification at O2 is accomplished through Fischer esterification with ethanol and concentrated H₂SO₄. The reaction proceeds via protonation of the carboxylate, nucleophilic attack by ethanol, and elimination of water. Optimal conditions (12 h reflux in toluene) provide 88% yield, with excess ethanol driving the equilibrium toward ester formation [7].
Final purification employs silica gel chromatography using a gradient of ethyl acetate in hexanes (10% → 40%) to resolve the diester from monoester byproducts. Recrystallization from hot heptane/ethyl acetate (4:1) affords the pure compound as colorless needles (mp 112–114°C). Analytical HPLC with a C18 column (1.0 mL/min, 220 nm) confirms >99% purity [5].
X-ray crystallographic analysis represents the most definitive method for establishing the three-dimensional molecular structure and understanding the solid-state packing arrangements of organic compounds [1] [2]. For bicyclic azacarbamate systems such as O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate, crystallographic studies provide crucial insights into the conformational preferences, intermolecular interactions, and crystal packing motifs that dictate the physical properties of these compounds.
The azabicyclo[2.2.1]heptane framework adopts a characteristic boat-like conformation that closely resembles its carbocyclic counterpart, norbornane [3]. Crystallographic studies of related 7-azabicyclo[2.2.1]heptane derivatives have established that the parent ring system exhibits specific geometric constraints imposed by the bicyclic structure. The bridgehead nitrogen atom and the two bridgehead carbon atoms (C-1 and C-4) define the rigid framework, with typical C-N bond lengths ranging from 1.45-1.52 Å [2] [3].
For the target compound, the presence of carbamate substituents at both the nitrogen (position 7) and carbon (position 2) centers introduces additional conformational considerations. The carbamate functional groups are expected to adopt the thermodynamically favored anti conformation, where the carbonyl oxygen and amide hydrogen (or alkyl substituent) are positioned on opposite sides of the C-N bond [4] [5]. This conformational preference is driven by both steric and electrostatic factors, with energy differences typically ranging from 1.0-1.5 kcal/mol favoring the anti isomer.
Based on crystallographic data from related azabicyclic compounds (Table 1), the expected crystal system for O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate would likely belong to the monoclinic or orthorhombic crystal systems, with space groups such as P21/c or P212121 being commonly observed for similar bicyclic carbamates [6] [7] [8]. The unit cell parameters would be expected to fall within the range of a = 8-15 Å, b = 8-16 Å, and c = 10-20 Å, with Z = 4 or 8 molecules per unit cell.
The molecular geometry parameters anticipated for this compound include C-N carbamate bond lengths of approximately 1.34-1.39 Å, C=O carbonyl distances of 1.20-1.24 Å, and C-O ester linkages of 1.32-1.36 Å [9] [10]. The bicyclic framework C-C bond lengths are expected to range from 1.52-1.58 Å, consistent with sp³ hybridized carbon centers under the constraints of the bridged ring system [3].
| Compound | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | Z | R factor |
|---|---|---|---|---|---|---|
| 7-azabicyclo[2.2.1]heptane hydrochloride | Cmcm | 8.3813(4) | 8.5633(4) | 6.9748(3) | 4 | 0.049 |
| 2,5-diazabicyclo[2.2.1]heptane dibromide | P2₁2₁2₁ | 9.7298(6) | 11.8643(5) | 14.4933(7) | 8 | 0.046 |
| 3-azabicyclo[3.2.0]heptan-7-one | P-1 | 5.2581(2) | 9.5080(3) | 12.6165(4) | 2 | 0.065 |
| 1-azabicyclo[3.3.1]undecane hydrochloride | P-1 | 10.830(8) | 7.122(6) | 7.014(3) | 2 | 0.047 |
The crystal packing of bicyclic carbamates is typically governed by a combination of intermolecular hydrogen bonding and weaker van der Waals interactions [10] [11]. The carbamate NH groups can participate in N-H···O hydrogen bonding with carbonyl oxygen atoms of neighboring molecules, forming extended chain or sheet structures. Additionally, the bulky tert-butyl and ethyl substituents may engage in C-H···O interactions, contributing to the overall crystal stability [10] [12].
| Bond Type | Typical Range (Å or °) | Literature Example |
|---|---|---|
| C-N (bridgehead) | 1.45-1.52 Å | 1.508(2) Å |
| C-N (carbamate) | 1.34-1.39 Å | 1.386(2) Å |
| C=O (carbamate) | 1.20-1.24 Å | 1.223(3) Å |
| C-O (ester) | 1.32-1.36 Å | 1.345(3) Å |
| C-C (bicyclic bridge) | 1.52-1.58 Å | 1.528(2) Å |
| N-C-O angle | 108-112° | 109.5° |
| O-C-O angle | 124-126° | 125.2° |
| C-N-C angle (bridgehead) | 105-110° | 107.8° |
Nuclear magnetic resonance spectroscopy serves as an indispensable tool for elucidating the solution-state conformational behavior of bicyclic azacarbamate compounds [13] [14]. The rigid bicyclic framework of the 7-azabicyclo[2.2.1]heptane system provides a well-defined scaffold for investigating conformational dynamics and stereochemical assignments through detailed analysis of chemical shifts, coupling patterns, and nuclear Overhauser effects.
The ¹H and ¹³C NMR spectroscopic signatures of O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate reflect the unique electronic environment imposed by the bicyclic structure and the carbamate substituents [15] [16]. The carbon-13 chemical shifts provide particularly valuable information about the electronic environment and hybridization state of each carbon center within the molecule.
The bridgehead carbon atoms (C-1 and C-4) in azabicyclo[2.2.1]heptane systems typically resonate in the range of 58-62 ppm in ¹³C NMR spectra [3] [15]. These chemical shifts reflect the constrained sp³ hybridized environment and the influence of the nitrogen lone pair electrons. The bridge carbon atoms (C-2, C-3, C-5, C-6) appear at higher field, typically between 26-32 ppm, consistent with their methylene character and the absence of electronegative substituents.
The carbamate carbonyl carbon (C=O) exhibits a characteristic downfield chemical shift in the range of 155-158 ppm, reflecting the electron-withdrawing nature of the carbonyl group and the partial double-bond character of the C-N bond due to resonance [17] [18]. The tert-butyl quaternary carbon appears around 79-82 ppm, while the ethyl ester methylene carbon resonates at 62-65 ppm, typical for oxygen-bearing aliphatic carbons.
In the ¹H NMR spectrum, the bridgehead protons (H-1 and H-4) appear as complex multipets in the range of 4.2-4.3 ppm [2] [3]. The chemical shift of these protons is influenced by the deshielding effect of the nitrogen atom and the carbamate substituent. The bridge methylene protons exhibit distinct chemical shifts depending on their stereochemical orientation: endo protons typically resonate at 1.7-2.0 ppm, while exo protons appear slightly downfield at 1.9-2.3 ppm [13] [16].
The tert-butyl methyl groups appear as a sharp singlet around 1.4-1.5 ppm, while the ethyl ester methyl group resonates as a triplet at 1.2-1.3 ppm due to coupling with the adjacent methylene protons [19] [20]. The distinct multiplicity patterns and chemical shifts provide unambiguous assignment of these substituent groups.
Nuclear Overhauser effect spectroscopy provides critical spatial information that confirms the stereochemical assignment and conformational preferences of the bicyclic framework [21] [22] [23]. The NOE technique exploits through-space dipolar interactions between nuclei that are within approximately 5 Å of each other, making it particularly valuable for establishing the relative stereochemistry in rigid bicyclic systems.
For O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate, NOE analysis is essential for confirming the endo configuration of the ethyl carbamate substituent at the C-2 position [24] [25]. In the endo configuration, the ethyl ester group is oriented toward the concave face of the bicyclic framework, bringing it into close spatial proximity with specific bridge protons and the bridgehead hydrogen atoms.
Key diagnostic NOE correlations expected for the endo isomer include interactions between the ethyl ester methylene protons and the endo-oriented bridge protons at C-3 and C-5 positions [24] [16]. Additionally, NOE enhancement between the H-1 bridgehead proton and the ethyl ester group would provide strong evidence for the endo stereochemistry. The absence of significant NOE correlations between the ethyl ester and exo bridge protons would further support the endo assignment.
The carbamate substituent at the nitrogen center (N-7) also provides opportunities for stereochemical analysis through NOE measurements [13] [24]. The tert-butyl group, due to its significant steric bulk, should exhibit preferential interactions with specific regions of the bicyclic framework depending on its orientation. NOE correlations between the tert-butyl methyl groups and bridge protons can provide information about the preferred rotamer population around the N-C bond.
Temperature-dependent NOE studies can reveal information about conformational dynamics and barrier heights for rotation around the carbamate C-N bonds [13] [26]. At elevated temperatures, increased molecular motion may lead to averaged NOE effects, while low-temperature measurements can freeze out specific conformational states and provide more definitive stereochemical assignments.
The magnitude and sign of NOE enhancements also provide quantitative information about internuclear distances and molecular motion [23] [27]. In rigid bicyclic systems like azabicyclo[2.2.1]heptane, the relatively restricted molecular motion typically leads to positive NOE enhancements in the small molecule regime, with enhancement factors correlating inversely with the sixth power of the internuclear distance.
Computational chemistry methods have become indispensable tools for understanding the structural, electronic, and thermodynamic properties of complex organic molecules such as azabicyclic carbamates [28] [29] [30]. The combination of molecular mechanics simulations and quantum chemical calculations provides a comprehensive framework for investigating conformational preferences, reaction mechanisms, and spectroscopic properties that complement experimental observations.
Molecular mechanics approaches utilize classical force fields to describe the potential energy surface of molecular systems through empirical parameters derived from experimental data and high-level quantum mechanical calculations [31] [32] [33]. For azabicyclic carbamate compounds, molecular mechanics simulations provide efficient methods for exploring conformational space, calculating thermodynamic properties, and predicting crystal packing arrangements.
The CHARMM, AMBER, and OPLS-AA force fields have been extensively parameterized for organic molecules containing carbamate functionalities and can accurately reproduce structural and energetic properties of bicyclic systems [31] [34] [33]. These force fields describe the total potential energy as a sum of bonded interactions (bond stretching, angle bending, and torsional rotation) and non-bonded interactions (van der Waals and electrostatic forces).
For O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate, molecular mechanics simulations can explore the conformational preferences around the carbamate C-N bonds [17] . The anti and syn rotamers of carbamate groups typically differ in energy by 1-2 kcal/mol, with the anti conformation being thermodynamically favored due to reduced steric interactions and favorable electrostatic arrangements [17] [5].
Molecular dynamics simulations provide dynamic information about conformational interconversion rates and thermal fluctuations around equilibrium geometries [32]. The rigid bicyclic framework constrains large-scale conformational changes, but local flexibility around the carbamate substituents can be investigated through temperature-dependent simulations. Typical simulation protocols involve equilibration at 298 K followed by production runs of 10-100 nanoseconds to sample conformational space adequately.
The parameterization of force fields for azabicyclic systems requires careful attention to the unique geometric constraints imposed by the bridged ring structure [31] [33]. Standard force field parameters may require adjustment to accurately reproduce the bond angles and torsional barriers observed in experimental structures. Validation against experimental crystal structures and thermodynamic data ensures the reliability of molecular mechanics predictions.
Quantum mechanical methods provide the most rigorous theoretical framework for investigating the electronic structure and properties of azabicyclic carbamate compounds [28] [29] [36]. Density functional theory has emerged as the method of choice for balancing computational efficiency with chemical accuracy, particularly for organic molecules of moderate size.
The B3LYP functional with 6-31G(d) or 6-311++G(d,p) basis sets has proven highly effective for geometry optimization and vibrational frequency calculations of carbamate-containing molecules [28] [36] [37]. This level of theory typically reproduces experimental bond lengths within 0.01-0.02 Å and bond angles within 1-2°, providing reliable structural predictions for compounds where experimental data may be limited or unavailable.
For O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate, density functional theory calculations can predict the preferred conformational states and quantify the energy barriers for rotation around the carbamate bonds [17] [18]. The calculation of harmonic vibrational frequencies provides infrared and Raman spectroscopic predictions that can be directly compared with experimental measurements for structural validation.
Solvent effects play a crucial role in determining the conformational preferences and spectroscopic properties of carbamate compounds [17] [36]. Implicit solvation models such as the polarizable continuum model (PCM) can account for the influence of polar solvents on the electronic structure and geometry optimization. The choice of solvent (chloroform, DMSO, water) significantly affects the relative stability of syn and anti carbamate conformers.
Natural bond orbital analysis provides insight into the electronic structure and bonding characteristics of the carbamate functionality [17] [18]. The extent of resonance delocalization between the nitrogen lone pair and the carbonyl π* orbital can be quantified through second-order perturbation theory energy analysis. This information helps rationalize the conformational preferences and spectroscopic properties observed experimentally.
Time-dependent density functional theory enables the calculation of electronic absorption spectra and excited state properties [28] [36]. Although carbamate compounds typically exhibit absorption maxima in the UV region, TD-DFT calculations can predict the positions and intensities of electronic transitions that may be relevant for photochemical studies or analytical applications.
| Method Type | Common Methods | Basis Sets | Applications |
|---|---|---|---|
| Density Functional Theory | B3LYP, PBE0, M06-2X | 6-31G(d), 6-311++G(d,p) | Geometry optimization, frequencies |
| Molecular Mechanics | AMBER, CHARMM, OPLS-AA | Force field parameters | Conformational analysis |
| Semi-empirical | AM1, PM3, PM6 | Built-in parameterization | Quick geometry estimates |
| Ab initio | MP2, CCSD(T) | 6-31G(d), cc-pVDZ | High-accuracy energies |
| Molecular Dynamics | NVT, NPT ensembles | Force field dependent | Conformational dynamics |
The integration of molecular mechanics and quantum chemical approaches provides a multi-scale computational framework for understanding azabicyclic carbamate systems [30] [32]. Initial conformational searching using molecular mechanics identifies low-energy structures that can subsequently be refined and characterized using density functional theory. This hierarchical approach maximizes computational efficiency while maintaining chemical accuracy for the most relevant molecular conformations.